3-Hydroxytetrahydrofuran

描述

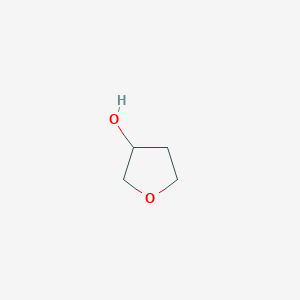

3-Hydroxytetrahydrofuran (3-HTHF, C₄H₈O₂) is a cyclic ether derivative with a hydroxyl group at the 3-position of the tetrahydrofuran ring. It has a molecular weight of 88.11 g/mol, a density of 1.1 g/cm³, and a boiling point of 181°C . The hydroxyl group enhances its polarity compared to unsubstituted tetrahydrofuran (THF), influencing its reactivity and applications in catalysis, drug design, and materials science.

科学研究应用

Pharmaceutical Applications

3-Hydroxytetrahydrofuran serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:

- Retroviral Drugs : It is an intermediate for amprenavir and fosamprenavir, both of which are used in HIV treatment .

- Chemotherapy Agents : The compound has been utilized in synthesizing various anticancer drugs, including cisplatin analogs through reactions with phosphorus pentasulfide .

Case Study: Synthesis of Amprenavir

Amprenavir synthesis involves multiple steps where 3-OH THF acts as a key building block. The process highlights the importance of chirality in drug efficacy, making the (S)-enantiomer particularly valuable.

Agricultural Applications

In agriculture, this compound is utilized in the development of herbicides. Its incorporation into diphenyl ether structures has shown to enhance herbicidal activity significantly .

Case Study: Herbicide Development

Research indicates that introducing the 3-OH THF moiety into herbicide formulations improves selectivity and efficacy against specific weed species. This application underscores its potential economic value in agricultural chemistry.

Material Science Applications

The compound also finds use in material science, particularly in enhancing the properties of polymers and fuels. For instance, small amounts of nitrate esters derived from 3-OH THF have been shown to improve the cetane number of diesel fuel, indicating better combustion properties .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for HIV drugs | Essential for effective treatment |

| Synthesis of chemotherapy agents | Enhances anticancer efficacy | |

| Agricultural Chemicals | Herbicide formulation | Increases selectivity and efficacy |

| Material Science | Fuel additive | Improves combustion properties |

作用机制

The mechanism of action of 3-hydroxytetrahydrofuran involves its interaction with various molecular targets and pathways:

相似化合物的比较

Biochemical Inhibition Activity

3-HTHF was identified as a lactate dehydrogenase (LDH) inhibitor in Plasmodium knowlesi (Pk-LDH), with a 22.05% inhibition rate at 1 mM concentration (Figure 1b). Key comparisons include:

3-HTHF’s lower inhibition compared to oxalic acid and fluorinated derivatives highlights its weaker binding affinity, likely due to reduced electronegativity and steric effects .

Catalytic Hydrogenolysis to Diols

3-HTHF undergoes regioselective ring-opening hydrogenolysis to produce 1,3-butanediol. Catalytic performance comparisons:

| Catalyst System | Conversion (%) | Selectivity (%) | Main Product |

|---|---|---|---|

| Ir-ReOₓ/SiO₂ (4 wt% Ir) | 24 | 79 | 1,3-Butanediol |

| Pt-WOₓ/SiO₂ (4 wt% Pt) | 40 | 90 | 1,3-Butanediol |

| Rh-MoOₓ/SiO₂ (4 wt% Rh) | High | Low | Mixed products |

In contrast, 1,4-anhydroerythritol (a tetrahydrofuran derivative with two hydroxyl groups) produces erythritol under similar conditions, demonstrating how hydroxyl positioning dictates product selectivity .

Biodegradation by Microbial Strains

The filamentous fungus Strain ZM01 degrades 3-HTHF with a biomass yield of 58.9 mg , outperforming γ-butyrolactone (53.7 mg) but underperforming 1,4-butanediol (71.7 mg). This suggests that hydroxyl group placement and ring strain influence biodegradation efficiency .

Physicochemical Properties

The hydroxyl group in 3-HTHF increases boiling point and electron scattering cross-sections compared to THF, reflecting enhanced polarity and molecular interactions .

生物活性

3-Hydroxytetrahydrofuran (3-HTHF) is a cyclic organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of 3-HTHF, highlighting its mechanisms of action, research findings, and potential therapeutic implications.

This compound is characterized by a hydroxyl group attached to a tetrahydrofuran ring, which contributes to its unique chemical properties. The synthesis of 3-HTHF typically involves the reduction of 4-halo-3-hydroxybutyric acid esters followed by cyclization processes, yielding high-purity products suitable for biological applications .

The biological activity of 3-HTHF is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The hydroxyl group in 3-HTHF facilitates hydrogen bonding with enzyme active sites, influencing enzymatic activity. This property is particularly significant in studies involving enzyme mechanisms and metabolic pathways.

- Chiral Recognition : As a chiral compound, 3-HTHF can selectively interact with other chiral molecules, enhancing its potential as a building block in the synthesis of enantiomerically pure pharmaceuticals.

Anticancer Potential

Research has indicated that 3-HTHF exhibits notable anticancer properties:

- Inhibition of Cell Growth : Studies have shown that certain derivatives of 3-HTHF can inhibit the growth of cancer cell lines. For instance, modifications to the structure of ftorafur (a related compound) demonstrated significant cytotoxicity against HeLa cells, suggesting that similar modifications to 3-HTHF may yield potent anticancer agents .

Enzyme Modulation

The compound has been investigated for its ability to modulate enzyme activity:

- Apurinic/apyrimidinic Endonuclease Activity : Research indicates that compounds similar to 3-HTHF can inhibit apurinic/apyrimidinic endonucleases, which are crucial for DNA repair mechanisms. This inhibition may provide a pathway for developing new anticancer therapies by targeting cancer cell survival mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Positron Scattering Studies : Experimental investigations into positron scattering from this compound provided insights into its molecular interactions at various energy levels, contributing to understanding its physical properties and potential reactivity .

- Enzymatic Activity Studies : Research involving enzyme kinetics has shown that 3-HTHF can affect the activity of human AP endonuclease 1 (APE1), suggesting its role as a potential therapeutic agent in cancer treatment by modulating DNA repair pathways .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, enzyme modulation | Hydrogen bonding with enzymes, chiral interactions |

| Tetrahydrofuran | Solvent properties | Non-specific interactions due to lack of functional groups |

| (S)-(+)-3-Hydroxytetrahydrofuran | Similar properties but different activities | Chiral specificity in biological interactions |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-Hydroxytetrahydrofuran critical for experimental design?

- Methodological Answer : Researchers must account for the compound’s density (1.1 g/cm³), boiling point (181°C), and vapor pressure (0.3 mmHg at 25°C) when designing reactions or purification steps. For instance, its low vapor pressure suggests limited volatility, making rotary evaporation feasible. The high polarity (due to hydroxyl and ether groups) impacts solvent selection for chromatography or crystallization .

| Property | Value | Relevance in Experimental Design |

|---|---|---|

| Density | 1.1 g/cm³ | Solvent layering, phase separation |

| Boiling Point | 181°C | Distillation thresholds |

| Flash Point | 81°C | Safety protocols for flammable liquids |

| Polarizability | 8.6×10⁻²⁴ cm³ | Solubility in polar/nonpolar solvents |

Q. What synthetic routes are available for preparing racemic this compound?

- Methodological Answer : Racemic synthesis typically involves acid-catalyzed cyclization of 1,4-diols or epoxide ring-opening reactions. For example, treating 1,4-butanediol with sulfuric acid yields this compound via intramolecular dehydration. Reaction optimization requires monitoring temperature (80–100°C) and catalyst loading to minimize side products like tetrahydrofuran derivatives .

Q. How can researchers determine the purity of this compound in laboratory settings?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is preferred due to the compound’s thermal stability. High-performance liquid chromatography (HPLC) using a C18 column and UV detection (210 nm) is also effective. Cross-validate purity with nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of diastereomeric or oxidation byproduct peaks .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-3-Hydroxytetrahydrofuran be optimized using asymmetric catalysis?

- Methodological Answer : Chiral catalysts like Sharpless epoxidation-derived systems or enzymatic approaches (e.g., lipases) achieve high enantiomeric excess (ee). For example, kinetic resolution using Candida antarctica lipase B in organic solvents (e.g., hexane) selectively acetylates the (R)-enantiomer, leaving (S)-3-Hydroxytetrahydrofuran with >95% ee. Reaction parameters such as solvent polarity, temperature (25–40°C), and acyl donor concentration (e.g., vinyl acetate) critically influence selectivity .

Q. What advanced analytical techniques resolve enantiomeric excess in this compound?

- Methodological Answer : Chiral HPLC with columns like Chiralpak AD-H or OD-H (mobile phase: hexane/isopropanol) separates enantiomers. Alternatively, ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) induces distinct splitting patterns for (R)- and (S)-enantiomers. For high-throughput screening, circular dichroism (CD) spectroscopy quantifies ee based on optical activity differences .

Q. How can structural contradictions in crystallographic data for this compound clathrate hydrates be resolved?

- Methodological Answer : Rietveld refinement with synchrotron X-ray diffraction (XRD) identifies lattice parameters and oxygen positions in clathrate hydrates. For example, binary systems with O₂ require direct-space method analysis to distinguish host-guest interactions. Pair distribution function (PDF) studies further resolve local structural disorder .

Q. What mechanistic insights explain yield discrepancies between enzymatic and chemical catalysis for this compound synthesis?

- Methodological Answer : Enzymatic catalysis often suffers from substrate inhibition at high diol concentrations (>2 M), whereas chemical methods (e.g., Rh-catalyzed hydroformylation) face oxidative degradation of intermediates. Comparative kinetic studies using isotopic labeling (e.g., ¹⁸O tracing) reveal divergent rate-limiting steps: enzymatic reactions are diffusion-limited, while chemical routes depend on catalyst turnover .

Q. Notes on Data Contradictions

- Density Variations : Reported density values (1.0–1.1 g/cm³) may stem from impurities or measurement techniques (pycnometry vs. computational modeling). Validate with experimental replicates .

- Enantioselectivity Conflicts : Discrepancies in ee values between studies often arise from solvent polarity effects on enzyme tertiary structure. Use activity coefficients (e.g., UNIFAC models) to correlate solvent choice with selectivity .

属性

IUPAC Name |

oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNPCKDGQBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868947 | |

| Record name | 3-Furanol, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrahydro-3-furanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

453-20-3 | |

| Record name | (±)-3-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanol, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYTETRAHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furanol, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Furanol, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxytetrahydrofuran, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA8Z6Y28L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。